molecular formula C10H14N2O2 B1471780 (3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine CAS No. 1507096-98-1

(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine

Cat. No.: B1471780
CAS No.: 1507096-98-1
M. Wt: 194.23 g/mol
InChI Key: NFCFPYWYPYCDHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine” is a nitrogen-containing heterocyclic compound. It has a molecular formula of C10H14N2O2 and a molecular weight of 194.23 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H12N2O2/c10-8-1-3-11-5-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2,(H2,10,11) and the InChI key is QAHJXORTSDFGJY-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 194.23 g/mol . Unfortunately, other specific physical and chemical properties are not available in the retrieved data.

Safety and Hazards

The compound is considered a danger according to GHS label elements. It is a flammable liquid and vapour. It may cause skin irritation, serious eye damage, and respiratory irritation .

Properties

IUPAC Name

[3-(oxolan-3-yloxy)pyridin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-5-8-1-3-12-6-10(8)14-9-2-4-13-7-9/h1,3,6,9H,2,4-5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCFPYWYPYCDHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CN=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine
Reactant of Route 3
(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-((Tetrahydrofuran-3-yl)oxy)pyridin-4-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.